1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c20-14-3-5-15(6-4-14)25-18(13-7-9-21-10-8-13)17(23-24-25)19(26)22-12-16-2-1-11-27-16/h3-10,16H,1-2,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTFUGHEFRLMKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, including the formation of the pyrazole ring, sulfonylation, and coupling with the fluorobenzyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research:
- Antifungal Activity : Triazole derivatives are well-known for their antifungal properties. Research indicates that compounds similar to 1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of various fungal strains, including those resistant to conventional treatments .
- Antimicrobial Properties : The compound has shown promise against bacterial infections. Studies suggest that triazole derivatives can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .
- Anticancer Potential : Preliminary studies indicate that triazoles can induce apoptosis in cancer cells. The specific structure of this compound may enhance its ability to target cancerous cells selectively .
Case Study 1: Antifungal Efficacy
A study published in PubMed Central examined the antifungal activity of triazole derivatives against Candida species. The results indicated that derivatives with structural similarities to this compound exhibited significant inhibitory effects on fungal growth, suggesting its potential as a therapeutic agent in treating fungal infections resistant to current treatments .
Case Study 2: Antimicrobial Properties
Research highlighted in Frontiers in Molecular Biosciences demonstrated that triazoles could act as effective antimicrobial agents. The study found that compounds with similar structures disrupted bacterial cell membranes and showed synergistic effects when combined with traditional antibiotics .
Case Study 3: Anticancer Research
A recent investigation into the anticancer properties of triazole derivatives indicated that they could selectively induce apoptosis in various cancer cell lines. This study focused on how structural modifications could enhance the selectivity and potency of these compounds against tumor cells compared to normal cells .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
1,2,3-Triazole vs. Pyrazoline/Pyrazole
- Target Compound : The 1,2,3-triazole core offers stability under physiological conditions and participation in click chemistry synthesis (e.g., azide-alkyne cycloaddition).
- Pyrazoline Analogues (): These compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit a partially saturated five-membered ring, reducing aromaticity and altering electronic properties. They are typically synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyls, differing from triazole synthesis routes .
- Pyrazole Derivatives (): Pyrazole-based compounds like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide are structurally related to the insecticide Fipronil. The pyrazole ring’s electron-deficient nature contrasts with the triazole’s balanced aromatic system, influencing reactivity and biological targeting .
Substituent Analysis
Position 1 (4-Fluorophenyl Group)
- Common in all compared compounds (), the 4-fluorophenyl group enhances lipophilicity and resistance to oxidative metabolism. Its electron-withdrawing effect stabilizes adjacent functional groups.
Position 4 (Carboxamide Substituent)
- Target Compound : The oxolan-2-ylmethyl group increases solubility compared to aromatic substituents (e.g., 2-fluorophenylamide in ’s triazole derivative). This cyclic ether may reduce hepatic clearance compared to linear alkyl chains .
Position 5 (Pyridin-4-yl vs. Amino Group)
- Target Compound : The pyridin-4-yl group enables hydrogen bonding and metal coordination, useful in targeting enzymes like kinases.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article reviews its biological activity, focusing on anticancer effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 300.31 g/mol
- CAS Number : 1226448-76-5
The presence of the triazole ring and the fluorophenyl group is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For example, a study by Li et al. (2022) demonstrated that derivatives of compounds similar to this triazole exhibited strong inhibitory effects on various cancer cell lines, including breast cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through the generation of reactive oxygen species (ROS) and inhibition of the Notch-AKT signaling pathway .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells by increasing ROS levels. This oxidative stress leads to cellular damage and subsequent cell death.
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G2/M phase arrest, preventing cancer cells from proliferating .
- Inhibition of Signaling Pathways : The compound inhibits crucial signaling pathways such as Notch and AKT, which are often dysregulated in cancer cells. This inhibition contributes to reduced cell proliferation and increased apoptosis .
Study 1: Antitumor Effects on Breast Cancer
In a comprehensive study focusing on breast cancer cells, the compound was evaluated for its ability to inhibit cell proliferation and invasion. The results indicated a significant decrease in cell viability with an IC value in the low micromolar range (approximately 10 µM). The study concluded that this compound could be a promising candidate for further development as a breast cancer therapeutic agent .
Study 2: Mechanistic Insights
Another study explored the molecular mechanisms underlying the anticancer effects. It was found that treatment with the compound led to increased levels of apoptotic markers and activation of caspases, reinforcing its role as an effective pro-apoptotic agent .
Comparative Analysis with Other Compounds
To provide a clearer understanding of its efficacy, a comparative analysis with other known anticancer agents is presented below:
| Compound Name | IC (µM) | Mechanism of Action |
|---|---|---|
| This compound | ~10 | Induces apoptosis via ROS generation |
| Doxorubicin | ~0.5 | DNA intercalation and topoisomerase inhibition |
| Cisplatin | ~10 | DNA cross-linking |
Q & A
Q. What are the primary synthetic routes for 1-(4-fluorophenyl)-N-[(oxolan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, and what challenges arise during synthesis?
Methodological Answer: The triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) due to its regioselectivity for 1,4-disubstituted triazoles. Key steps include:
- Precursor Preparation : Reacting 4-fluorophenyl azide with a terminal alkyne containing the pyridinyl and oxolane moieties.
- Purification : Column chromatography or recrystallization to isolate the product, with purity verified by HPLC (>95%) .
- Challenges : Low yields due to steric hindrance from the oxolane methyl group and pyridinyl substituents. Optimizing reaction temperature (60–80°C) and catalyst loading (CuI, 5–10 mol%) improves efficiency .
Q. How is this compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., fluorophenyl singlet at δ 7.2–7.4 ppm, oxolane protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] at m/z 397.14) .
- HPLC : Retention time consistency and UV absorption at 254 nm ensure purity (>95%) .
Q. What strategies mitigate low aqueous solubility during biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Structural Analogs : Replace the oxolane methyl group with hydrophilic substituents (e.g., hydroxyl or amine groups), as seen in related triazole derivatives .
Advanced Research Questions
Q. How does this compound interact with enzyme targets, and what experimental designs validate its mechanism of action?
Methodological Answer:
- Kinetic Assays : Measure inhibition constants () using fluorogenic substrates (e.g., for kinases or proteases). For example, competitive inhibition patterns are identified via Lineweaver-Burk plots .
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding to the ATP pocket of kinases, with pyridinyl and fluorophenyl groups forming π-π interactions .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
Methodological Answer:
- Substituent Screening : Test analogs with halogens (Cl, Br) replacing fluorine on the phenyl ring or pyridinyl variants (e.g., 3-pyridinyl vs. 4-pyridinyl). Bioactivity data (IC) are tabulated for comparison:
| Substituent Modification | IC (nM) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl | 12 ± 1.5 | 8.2 |
| 4-Chlorophenyl | 8 ± 1.2 | 5.1 |
| 3-Pyridinyl | 25 ± 3.0 | 12.4 |
- Key Insight : Chlorine enhances potency but reduces solubility, necessitating a balance .
Q. How should researchers address contradictions in bioactivity data across studies?
Methodological Answer:
Q. What crystallographic techniques resolve the compound’s 3D structure?
Methodological Answer:
Q. How can design of experiments (DoE) optimize synthesis scalability?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors (e.g., Syrris Asia) reduce reaction time (2 hours vs. 12 hours batch) and improve yield (75% vs. 50%) by maintaining precise temperature and mixing .
- Response Surface Methodology (RSM) : A three-factor (temperature, catalyst loading, solvent ratio) Box-Behnken design identifies optimal conditions (e.g., 70°C, 7.5 mol% CuI, THF/HO 3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
